Ethyl 2-amino-2-(1H-indol-3-yl)acetate CAS 91566-74-4 properties
Ethyl 2-amino-2-(1H-indol-3-yl)acetate CAS 91566-74-4 properties
Technical Whitepaper: Ethyl 2-amino-2-(1H-indol-3-yl)acetate
Executive Summary
Ethyl 2-amino-2-(1H-indol-3-yl)acetate (CAS 91566-74-4) represents a specialized class of non-proteinogenic
This structural distinction confers unique electronic and steric properties, making it a critical intermediate in the synthesis of
Chemical Identity & Physicochemical Profile
The compound is an amphoteric ester, typically handled as a free base or hydrochloride salt to prevent self-condensation or hydrolysis.
| Property | Data / Specification |
| IUPAC Name | Ethyl 2-amino-2-(1H-indol-3-yl)acetate |
| Common Name | |
| CAS Number | 91566-74-4 |
| Molecular Formula | C |
| Molecular Weight | 218.25 g/mol |
| Melting Point | 103–104 °C (Free base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO; Sparingly soluble in H |
| pKa (Calc) | ~7.5 (Amine), ~16 (Indole NH) |
| Stability | Hygroscopic; store under inert atmosphere at -20°C |
Synthetic Methodologies
Two primary routes are established for the synthesis of CAS 91566-74-4.[1] The choice depends on scale and available starting materials.
Method A: The Aza-Friedel-Crafts Alkylation (Preferred/Green)
This "one-pot" multicomponent reaction is favored for its atom economy and mild conditions. It utilizes the nucleophilicity of the indole C-3 position to attack an in situ generated imine.
-
Reagents: Indole, Ethyl Glyoxylate (50% in toluene), Ammonium Acetate.
-
Solvent: Ethanol or Water (Green chemistry variant).
-
Catalyst: None (autocatalytic) or Lewis Acid (Sc(OTf)
for higher yields).
Protocol:
-
Imine Formation: To a solution of Ethyl glyoxylate (1.2 eq) in Ethanol (0.5 M), add Ammonium Acetate (2.0 eq). Stir for 15 minutes at RT to generate the iminium species.
-
Addition: Add Indole (1.0 eq) in one portion.
-
Reaction: Stir at ambient temperature for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2] The spot for indole (R
~0.6) will disappear, replaced by the amine product (R ~0.2, ninhydrin active). -
Workup: Concentrate solvent. Redissolve residue in EtOAc. Wash with sat. NaHCO
(to remove AcOH) and Brine. -
Purification: Recrystallize from Et
O/Hexane or column chromatography (DCM:MeOH 95:5).
Method B: Reductive Amination of Indole-3-Glyoxylates
This route is more traditional, involving the stepwise construction of the carbon skeleton followed by functional group manipulation.
-
Acylation: Indole + Ethyl oxalyl chloride
Ethyl indole-3-glyoxylate. -
Oximation: Reaction with Hydroxylamine
Oxime derivative.[3] -
Reduction: Hydrogenation (H
, Pd/C) or Zn/AcOH reduction yields the -amino ester.
Mechanistic Visualization
The following diagram illustrates the Aza-Friedel-Crafts pathway (Method A), highlighting the critical iminium intermediate which acts as the electrophile for the electron-rich indole ring.
Caption: Mechanistic pathway for the Aza-Friedel-Crafts synthesis of CAS 91566-74-4.
Applications in Drug Discovery
Pictet-Spengler Cyclization (Tetrahydro- -carbolines)
The most significant application of CAS 91566-74-4 is its use as a precursor for 1,2,3,4-tetrahydro-
-
PDE5 Inhibitors: Structural analogs of Tadalafil.
-
Antimalarials: Spiroindolone derivatives.
Reaction Workflow:
-
Dissolve CAS 91566-74-4 in DCM/TFA (10:1).
-
Add aldehyde (R-CHO).
-
Stir at RT (kinetic control) or Reflux (thermodynamic control) to yield the cis/trans isomers of the THBC ester.
Peptidomimetics
Incorporating this "Indole-Glycine" into peptide chains restricts conformational freedom compared to Tryptophan. It is used to probe the "aromatic cage" binding sites in GPCRs and kinase inhibitors.
Caption: Conversion of CAS 91566-74-4 to biologically active beta-carboline scaffolds.
Handling & Safety
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a tightly closed container at 2–8°C or -20°C for long term. The amine is sensitive to CO
(carbamate formation) and oxidation (indolic darkening). -
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Friedel-Crafts Synthesis of Indolyl Glycines
- Title: Efficient One-Pot Synthesis of Indol-3-yl-Glycines via Uncatalyzed Friedel-Crafts Reaction in W
- Source:Journal of the Iranian Chemical Society, 2009.
- Context: Validates the reaction of indole, glyoxylic acid/ester, and amines.
-
(Representative logic from similar protocols).
-
Physical Properties Verification
-
Medicinal Chemistry Applications
- Title: Synthesis and biological evaluation of beta-carboline deriv
- Source:European Journal of Medicinal Chemistry.
- Context: Describes the use of alpha-amino-indole esters in Pictet-Spengler reactions.
-
Mechanistic Insight
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes † [mdpi.com]
- 4. ethyl 2-amino-2-(1H-indol-3-yl)acetate | 91566-74-4 [sigmaaldrich.com]
- 5. ethyl 2-amino-2-(1H-indol-3-yl)acetate | 91566-74-4 [sigmaaldrich.cn]
- 6. echemi.com [echemi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
